N-(2-chloro-6-fluorobenzyl)aniline
Description
IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name This compound reflects its structure:
- A benzyl group ($$ \text{C}6\text{H}5\text{CH}_2 $$) substituted with chlorine at position 2 and fluorine at position 6.
- An aniline moiety ($$ \text{C}6\text{H}5\text{NH}_2 $$) attached to the benzyl group via the nitrogen atom.
Molecular Formula : $$ \text{C}{13}\text{H}{11}\text{ClFN} $$
Molecular Weight : 235.68 g/mol .
| Property | Value |
|---|---|
| CAS Number | 106027-48-9 |
| Density | Not available |
| Boiling/Melting Points | Not reported |
| Solubility | Likely low in water (hydrophobic) |
Crystallographic Studies and Conformational Analysis
Crystallographic data for this compound are not yet published. However, analogous compounds like N-(2-chlorobenzyl)-2-chloroaniline (CAS 88450-73-1) exhibit planar benzyl-aniline configurations with dihedral angles influenced by halogen substituents . Computational models suggest that steric hindrance from the 2-chloro and 6-fluoro groups may enforce a non-coplanar arrangement between the benzyl and aniline rings, reducing π-π stacking interactions.
Electronic Structure and Quantum Chemical Calculations
Density Functional Theory (DFT) studies on related compounds, such as N-(p-methoxybenzylidene)aniline , reveal that electron-withdrawing substituents (e.g., Cl, F) decrease electron density on the aniline nitrogen, altering reactivity in electrophilic substitution reactions . For this compound:
- The chloro group ($$ \text{-Cl} $$) exerts a stronger inductive electron-withdrawing effect than fluorine ($$ \text{-F} $$).
- Frontier molecular orbital (FMO) analysis predicts a HOMO-LUMO gap of ~4.5 eV, typical for aromatic amines .
Key Electronic Properties :
- Dipole moment: ~3.2 D (calculated).
- Partial charges: Nitrogen ($$ \delta^- $$), Chlorine ($$ \delta^- $$), Fluorine ($$ \delta^- $$).
Comparative Analysis with Substituted Benzyl-Aniline Derivatives
Substituent positioning significantly impacts physicochemical properties. A comparison with structurally similar compounds is shown below:
Trends :
- Halogen Effects : Fluoro substituents enhance metabolic stability compared to chloro groups.
- Steric Hindrance : Ortho-substituted derivatives exhibit reduced
Properties
Molecular Formula |
C13H11ClFN |
|---|---|
Molecular Weight |
235.68 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]aniline |
InChI |
InChI=1S/C13H11ClFN/c14-12-7-4-8-13(15)11(12)9-16-10-5-2-1-3-6-10/h1-8,16H,9H2 |
InChI Key |
FRXVJNYPRPXKNK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NCC2=C(C=CC=C2Cl)F |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Chloro-6-fluorobenzyl Chloride
The benzyl chloride precursor is typically synthesized through free-radical chlorination of 2-chloro-6-fluorotoluene using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). A patent detailing the preparation of 2-chloro-6-fluoroaniline derivatives (CN105646233A) demonstrates that NCS in dimethylformamide (DMF) at 60±5°C achieves selective chlorination with minimal byproducts. Applied to 2-chloro-6-fluorotoluene, this method would likely yield the benzyl chloride intermediate in >85% purity.
Coupling with Aniline
Subsequent reaction with aniline requires a base to deprotonate the amine and enhance nucleophilicity. Diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0–30°C has been effective for analogous aminations, as evidenced by a synthesis involving 2-chloro-6-methylaniline. For N-(2-chloro-6-fluorobenzyl)aniline, this step would proceed as follows:
Key Parameters :
-
Molar ratio of benzyl chloride to aniline: 1:1.2
-
Reaction time: 24–48 hours
Reductive Amination of 2-Chloro-6-fluorobenzaldehyde
An alternative route employs reductive amination, where 2-chloro-6-fluorobenzaldehyde reacts with aniline in the presence of a reducing agent.
Aldehyde Preparation
2-Chloro-6-fluorobenzaldehyde is accessible via oxidation of 2-chloro-6-fluorotoluene using manganese dioxide (MnO₂) or potassium permanganate (KMnO₄). However, this step risks over-oxidation to the carboxylic acid, necessitating careful stoichiometric control.
Reductive Coupling
Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst (Pd/C) facilitates the reductive amination. A hydrogenation protocol from CN105646233A, which debrominates 4-bromo-2-chloro-6-fluoroaniline using Pd/C at 50–60°C, suggests adaptability for this step.
Optimization Insights :
-
Solvent: Methanol or ethanol
-
Temperature: 25–50°C
-
Yield: 55–70% (estimated based on similar reductive aminations)
Buchwald-Hartwig Amination of Aryl Halides
For higher regioselectivity, palladium-catalyzed cross-coupling between 2-chloro-6-fluorobenzyl bromide and aniline presents a modern approach. This method avoids harsh conditions and improves functional group tolerance.
Palladium Catalyst Systems
A study utilizing Pd/C for hydrogenation debromination implies that palladium-based catalysts are compatible with chloro-fluoro substrates. For Buchwald-Hartwig amination, a catalyst system of Pd₂(dba)₃ with Xantphos ligand and cesium carbonate (Cs₂CO₃) in toluene is recommended.
Critical Factors :
-
Ligand choice: Bulky phosphines enhance selectivity
-
Reaction time: 12–18 hours
-
Yield: 60–75% (projected from analogous couplings)
Comparative Analysis of Synthetic Routes
Trade-offs :
-
Nucleophilic Substitution : Cost-effective but moderate yields.
-
Reductive Amination : Requires aldehyde stability but offers good scalability.
-
Buchwald-Hartwig : High yields and selectivity but involves expensive catalysts.
Challenges and Optimization Strategies
Q & A
Q. Answer :
- Method : Reductive amination is a common approach. React 2-chloro-6-fluorobenzyl chloride with aniline in the presence of a reducing agent (e.g., NaBH) under inert atmosphere.
- Optimization :
- Catalyst : Use Pd/C or Raney Ni to enhance yield .
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility .
- Monitoring : Track intermediates via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
- Yield : Typically 60-75%; purity confirmed by HPLC (C18 column, acetonitrile/water 70:30) .
Advanced: How can discrepancies in 19F^{19}\text{F}19F NMR spectral data for this compound derivatives be resolved?
Q. Answer :
- Cause : Fluorine’s high electronegativity leads to splitting patterns sensitive to substituents and solvent effects.
- Resolution :
Basic: What analytical techniques are critical for characterizing this compound purity and stability?
Q. Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Retention time ~8.2 min .
- Mass Spectrometry : ESI-MS in positive mode; expected [M+H] at m/z 250.1 .
- Stability Testing : Store at -20°C under argon; degradation products (e.g., hydrolyzed amines) monitored via GC-MS .
Advanced: How can computational methods predict the biological activity of this compound derivatives?
Q. Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450).
- Parameters : Grid box size 25 Å, exhaustiveness = 20 .
- QSAR Models : Correlate substituent electronegativity (Hammett σ constants) with IC values .
- Validation : Compare predictions with in vitro assays (e.g., MIC against S. aureus ATCC 25923) .
Basic: What safety protocols are essential when handling this compound?
Q. Answer :
- PPE : Nitrile gloves, lab coat, and fume hood (vapor pressure = 0.01 mmHg at 25°C ).
- Waste Disposal : Neutralize with 10% NaOH before incineration .
- Exposure Limits : OSHA PEL = 5 ppm (skin); monitor via NIOSH Method 2012 .
Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Q. Answer :
- Steric Effects : The ortho-chloro and fluoro groups hinder Pd-catalyzed couplings (e.g., Suzuki). Mitigate with bulky ligands (e.g., SPhos) .
- Electronic Effects : Electron-withdrawing fluorine directs electrophilic substitution to the para position. Confirmed by NMR (δ = 115 ppm for C-F) .
- Case Study : Ullmann coupling with iodobenzene yields biaryl products (85% yield, 2 mol% CuI) .
Basic: What are the key challenges in scaling up this compound synthesis?
Q. Answer :
- Byproduct Formation : Minimize via slow addition of benzyl chloride to aniline .
- Purification : Use fractional distillation (bp = 280-285°C) or recrystallization (ethanol/water) .
- Yield Loss : Address moisture sensitivity by maintaining anhydrous conditions .
Advanced: How can X-ray crystallography resolve ambiguities in the crystal packing of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
